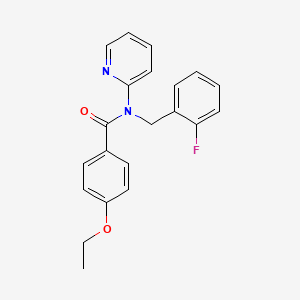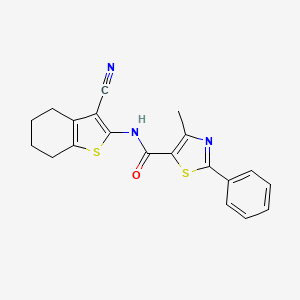
1,5-dimethyl-N-phenyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-N-phenyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1,5-dimethyl-N-phenyl-1H-indole-2-carboxamide typically involves the reaction of 1,5-dimethylindole with phenyl isocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,5-Dimethyl-N-phenyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1,5-Dimethyl-N-phenyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
1H-Indole-2-carboxamide: Similar in structure but lacks the dimethyl and phenyl groups, which may affect its biological activity and chemical reactivity.
5-Chloro-N-phenyl-1H-indole-2-carboxamide: This compound has a chloro group instead of the dimethyl groups, which can lead to different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity, particularly as a plant hormone.
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1,5-dimethyl-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-15-13(10-12)11-16(19(15)2)17(20)18-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20) |
Clave InChI |
URNHYVNBYXKEBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B14985937.png)
![2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B14985945.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14985950.png)
![2-(2-chloro-6-fluorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14985952.png)

![2-(2-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14985957.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985966.png)
![2-(2-tert-butylphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14985971.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide](/img/structure/B14985974.png)

![1-[(4-methylbenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B14985986.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B14986004.png)

![1-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B14986031.png)
